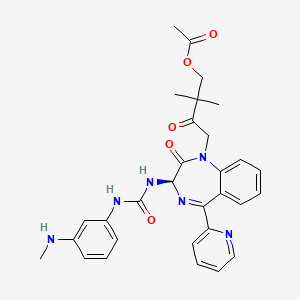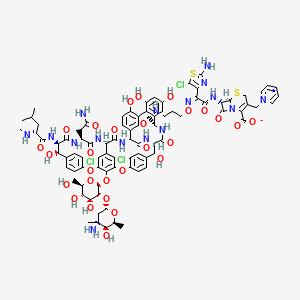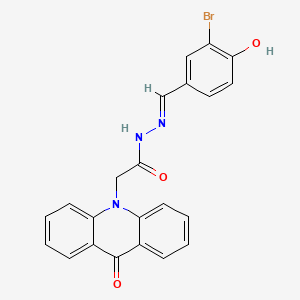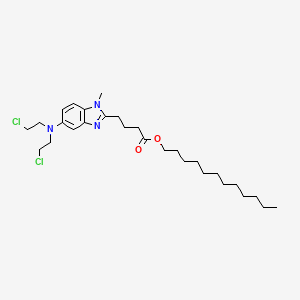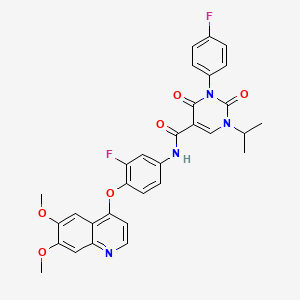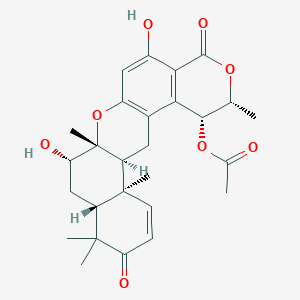
Chrodrimanin B
Vue d'ensemble
Description
Chrodrimanin B is a meroterpenoid compound isolated from marine-derived fungi, specifically from the fermentation broth of Aspergillus species. It is recognized for its unique structural features and significant biological activities, particularly its ability to block insect gamma-aminobutyric acid (GABA)-gated chloride channels .
Applications De Recherche Scientifique
Chrodrimanin B has several scientific research applications, including:
Chemistry: Used as a model compound to study meroterpenoid biosynthesis and chemical transformations.
Medicine: Explored for its potential therapeutic applications due to its unique biological activities.
Industry: Utilized in the development of bioactive compounds and as a lead compound for drug discovery
Mécanisme D'action
Target of Action
Chrodrimanin B, a meroterpenoid fungal metabolite, primarily targets the GABA receptor RDL in insects . The GABA receptor is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission .
Mode of Action
this compound acts as a potent, non-open-channel-blocking antagonist on the GABA receptor RDL . It has been found to completely block the γ-aminobutyric acid (GABA)-induced current when delivered at 1 μM for 1 min prior to co-application with transmitter GABA . This compound attenuates the peak current amplitude of the GABA response of RDL with an IC50 of 1.66 nM . It shows high-affinity competitive action and a lower affinity non-competitive action .
Biochemical Pathways
The complete biosynthetic pathway of this compound has been elucidated by heterologous reconstitution of its biosynthesis in Aspergillus oryzae, as well as by in vitro characterizations of selected enzymes . The biosynthetic gene cluster of this compound was discovered in Penicillium verruculosum TPU1311 .
Result of Action
this compound is known to paralyze silkworm (Bombyx mori) larvae . It shows approximately 1,000-fold lower blocking action on human α1β2γ2 GABAR compared to RDL, thus indicating its selective action on insect GABARs .
Action Environment
this compound was first isolated from the fermentation broth of a marine-derived fungus Aspergillus sp. collected from the South China Sea . .
Orientations Futures
Marine-derived fungi, including the Aspergillus sp. from which Chrodrimanin B was isolated, have been recognized as a potential source of structurally novel and biologically potent metabolites . This suggests that further exploration of marine fungi could lead to the discovery of new bioactive secondary metabolites.
Analyse Biochimique
Biochemical Properties
Chrodrimanin B plays a crucial role in biochemical reactions, particularly in its interaction with gamma-aminobutyric acid (GABA) receptors. It selectively inhibits the GABA receptor RDL in insects, with an inhibition concentration (IC50) of 1.13 nanomolar, while showing significantly less inhibition of human GABA receptors (IC50 of 1.48 micromolar) . This selective inhibition suggests that this compound interacts with specific binding sites on the GABA receptor, leading to its potent insecticidal activity.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In insect cells, it disrupts normal cell signaling pathways by inhibiting GABA receptors, leading to impaired neurotransmission and eventual cell death . This disruption in cell signaling can affect gene expression and cellular metabolism, ultimately leading to the insecticidal properties observed. In mammalian cells, the effects are less pronounced due to the lower affinity of this compound for human GABA receptors.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the GABA receptor RDL in insects. This binding inhibits the receptor’s normal function, preventing the flow of chloride ions into the cell and disrupting the inhibitory signaling pathway . This disruption leads to hyperexcitation of the nervous system, resulting in paralysis and death of the insect. The selective inhibition of insect GABA receptors over human receptors is due to differences in the receptor structure between species.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in insect models, where prolonged exposure leads to sustained inhibition of GABA receptors and continued disruption of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits GABA receptors in insects, leading to its insecticidal effects . At higher doses, toxic effects can be observed, including neurotoxicity and potential adverse effects on non-target organisms. These threshold effects highlight the importance of precise dosing in the application of this compound as an insecticide.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to its biosynthesis and degradation. The biosynthetic pathway of this compound has been elucidated in Penicillium verruculosum, involving a series of enzymatic reactions that convert precursor molecules into the final product . These enzymes include various oxidases and transferases that facilitate the formation of the meroterpenoid structure. The compound’s metabolism also involves interactions with cofactors that influence its stability and activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the GABA receptors in insect nervous systems . The distribution of this compound can also affect its accumulation in specific tissues, influencing its overall efficacy and toxicity.
Subcellular Localization
This compound’s subcellular localization is primarily associated with its target sites, such as the GABA receptors in the cell membrane . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to the appropriate cellular compartments. These modifications ensure that this compound reaches its target sites efficiently, enhancing its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chrodrimanin B is typically isolated from natural sources rather than synthesized chemically. The isolation process involves the fermentation of marine-derived fungi, followed by extraction and purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of marine-derived fungi. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Chrodrimanin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Comparaison Avec Des Composés Similaires
- Chrodrimanin A
- Chrodrimanin D
- Chrodrimanin E
Comparison: Chrodrimanin B is unique due to its high potency and selectivity in blocking insect GABA-gated chloride channels. Compared to other chrodrimanins, it exhibits a stronger inhibitory effect on these channels, making it a more effective insecticide .
Propriétés
IUPAC Name |
[(1S,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-3(12),4(9),10,20-tetraen-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O8/c1-12-23(34-13(2)28)21-14-9-18-26(5)8-7-19(30)25(3,4)17(26)11-20(31)27(18,6)35-16(14)10-15(29)22(21)24(32)33-12/h7-8,10,12,17-18,20,23,29,31H,9,11H2,1-6H3/t12-,17+,18+,20+,23+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQKBALSPZQWQD-FWEFFTEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C(=CC3=C2CC4C5(C=CC(=O)C(C5CC(C4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C2=C(C(=CC3=C2C[C@H]4[C@]5(C=CC(=O)C([C@@H]5C[C@@H]([C@@]4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Chrodrimanin B and how does it affect insects?
A1: this compound is a potent and selective blocker of insect gamma-aminobutyric acid (GABA)-gated chloride channels. [] It acts by binding to a specific site on the insect GABA receptors (GABARs), distinct from the binding site of the well-known insecticide fipronil. [] This binding inhibits the flow of chloride ions through the channel, disrupting nerve signaling in insects and ultimately leading to paralysis and death. []
Q2: How does the structure of this compound compare to other known insecticides, particularly fipronil, in relation to its activity?
A2: While both this compound and fipronil target insect GABARs, they interact with different binding sites. [] A specific double mutation in the GABAR RDL, known to confer resistance to fipronil, has minimal impact on the blocking action of this compound. [] This suggests a distinct mode of action and a potential for overcoming existing insecticide resistance mechanisms.
Q3: What is the significance of this compound's selectivity for insect GABARs?
A3: this compound demonstrates high selectivity for insect GABARs, exhibiting approximately 1,000-fold lower blocking activity on human α1β2γ2 GABAR compared to the insect RDL receptor. [] This selectivity is crucial for developing insecticides that effectively target pest species while minimizing potential risks to humans and other non-target organisms.
Q4: How has the biosynthesis of this compound been elucidated?
A4: Research has identified the biosynthetic gene cluster responsible for this compound production in the fungus Penicillium verruculosum TPU1311. [] The complete biosynthetic pathway was further elucidated through heterologous reconstitution in Aspergillus oryzae and in vitro characterization of key enzymes involved in the process. []
Q5: What are the potential applications of understanding this compound biosynthesis?
A5: Unraveling the biosynthetic pathway of this compound opens avenues for bioengineering and producing this potent insecticide through more sustainable and potentially cost-effective methods. [] This could involve engineering microorganisms to produce this compound or developing novel bio-based insecticides inspired by its structure and activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


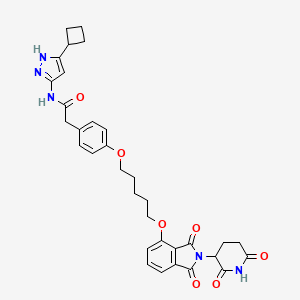
![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)
